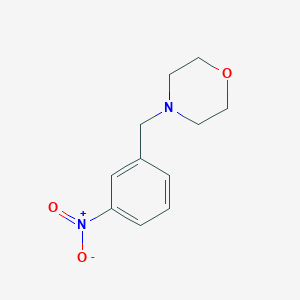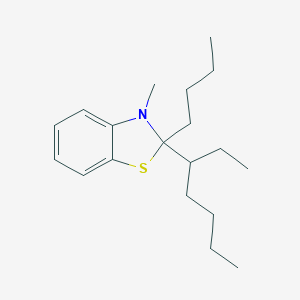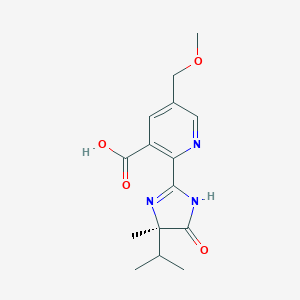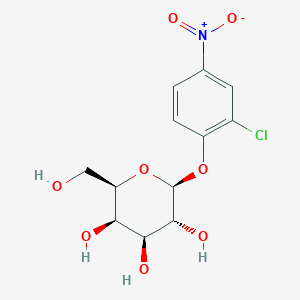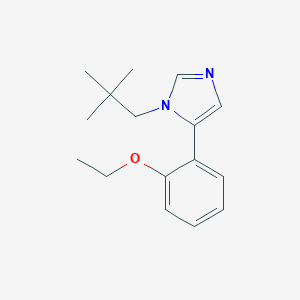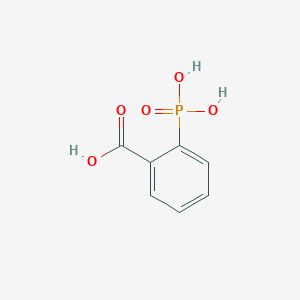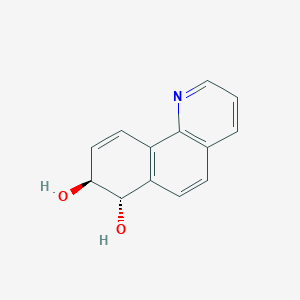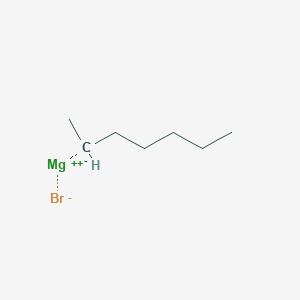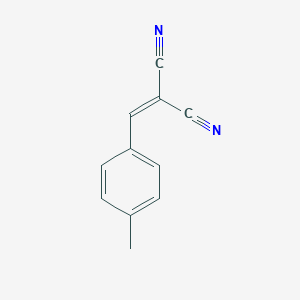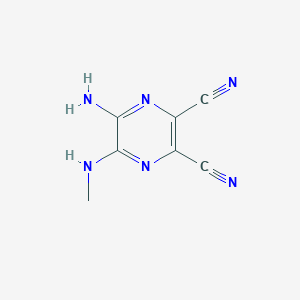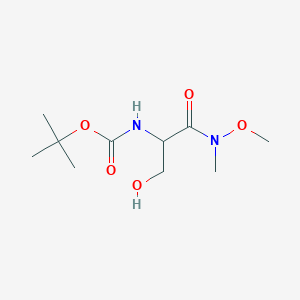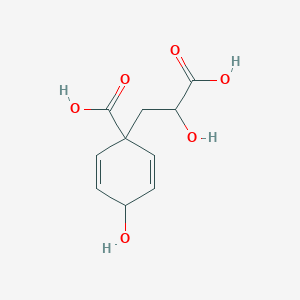
Prephenyllactate
Vue d'ensemble
Description
. This compound plays a crucial role in the shikimate pathway, which is essential for the production of these amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prephenic acid can be synthesized through various chemical routes. One common method involves the oxidation of chorismic acid. The reaction typically requires specific conditions, including the presence of oxidizing agents and controlled temperatures .
Industrial Production Methods
In industrial settings, prephenic acid is often produced through microbial fermentation. Genetically engineered microorganisms are used to convert simple sugars into prephenic acid through the shikimate pathway. This method is preferred due to its efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Prephenic acid undergoes several types of chemical reactions, including:
Oxidation: Prephenic acid can be oxidized to form quinonoid intermediates.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced at different positions on the cyclohexadiene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinonoid intermediates.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated prephenic acid.
Applications De Recherche Scientifique
Prephenic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of aromatic amino acids.
Biology: Studied for its role in the shikimate pathway and its impact on metabolic processes.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Utilized in the production of amino acids and other biochemicals.
Mécanisme D'action
Prephenic acid exerts its effects by participating in the shikimate pathway. It acts as an intermediate that is converted into phenylalanine and tyrosine through a series of enzymatic reactions. The molecular targets include enzymes such as prephenate dehydratase and prephenate dehydrogenase, which catalyze the conversion of prephenic acid into downstream products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chorismic Acid: Precursor to prephenic acid in the shikimate pathway.
Phenylpyruvic Acid: Another intermediate in the biosynthesis of phenylalanine.
Tyrosine: An aromatic amino acid derived from prephenic acid.
Uniqueness
Prephenic acid is unique due to its specific role as an intermediate in the shikimate pathway. Unlike other similar compounds, it serves as a direct precursor to both phenylalanine and tyrosine, making it a critical component in the biosynthesis of these essential amino acids .
Propriétés
IUPAC Name |
1-(2-carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6-7,11-12H,5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQXJPGTQOYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1O)(CC(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922462 | |
| Record name | 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117580-15-1 | |
| Record name | Prephenyllactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117580151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)
